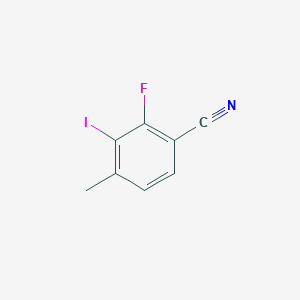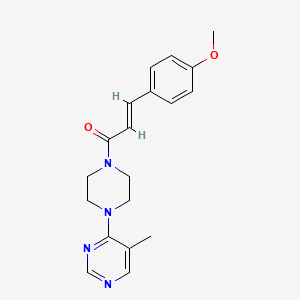
7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H27N5O4 and its molecular weight is 365.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Cardiovascular Applications
Derivatives of the compound have been synthesized and tested for cardiovascular activities, including antiarrhythmic and hypotensive effects. Compounds showing prophylactic antiarrhythmic activity in experimentally induced arrhythmias and hypotensive activity were observed, highlighting the compound's potential in cardiovascular research (Chłoń-Rzepa et al., 2004).
Antihistaminic Properties
Research on derivatives of this compound has revealed good inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, indicating potential antihistaminic applications. This suggests its role in developing treatments for allergies and asthma (Pascal et al., 1985).
Antimicrobial and Antiviral Activities
Antibacterial Agents
A series of novel purine linked piperazine derivatives, designed to target the biosynthesis of peptidoglycan in Mycobacterium tuberculosis, showed promising activity against this pathogen. This research opens avenues for developing new antimycobacterial agents (Konduri et al., 2020).
Antiviral Properties
Diketopiperazine derivatives isolated from marine-derived actinomycetes, including structures related to the discussed compound, displayed modest antivirus activity against the influenza A (H1N1) virus. This highlights the compound's potential utility in antiviral research (Wang et al., 2013).
Structural and Chemical Properties
Chemical Synthesis and Reactions
The compound's derivatives have been utilized in chemical synthesis, exploring its reactions with various nucleophilic and electrophilic reagents. These studies contribute to understanding its chemical behavior and potential for generating a wide range of biologically active molecules (Simo et al., 1998).
Xanthene Derivatives for Antiasthmatic Activity
Research into developing xanthene derivatives with antiasthmatic properties involves the use of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives, indicating the compound's role in synthesizing vasodilatory agents for treating asthma (Bhatia et al., 2016).
Properties
IUPAC Name |
7-(2-hydroxy-3-propan-2-yloxypropyl)-3-methyl-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O4/c1-11(2)26-10-12(23)9-22-13-14(20(3)17(25)19-15(13)24)18-16(22)21-7-5-4-6-8-21/h11-12,23H,4-10H2,1-3H3,(H,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYSDMVHGMHSKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-Methoxy-3-[3-(trifluoromethyl)phenyl]phenyl}ethan-1-one](/img/structure/B2715692.png)

![2-Butyl-6-(2,5-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2715696.png)


![3,5-Dimethyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,2-oxazole;hydrochloride](/img/structure/B2715701.png)

![2-Chloro-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide](/img/structure/B2715704.png)
![2-(4-chlorophenyl)-6-[3-(dimethylamino)acryloyl]-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B2715705.png)
![3-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2715706.png)
![N-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2715708.png)
![6-fluoro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2715710.png)
![N2,N5-bis(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2715714.png)
